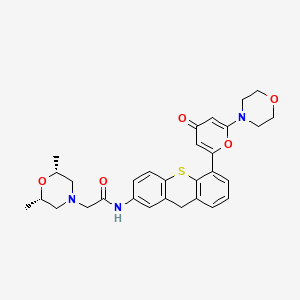
KU-60019
Descripción general
Descripción
KU-60019 is a potent, highly selective ATM kinase inhibitor . It has an IC50 value of 6.3 nM . It inhibits migration and invasion of glioma cells . It shows similar target selectivity to KU-55933 .
Synthesis Analysis
KU-60019 is an improved analogue of KU-55933 . It shares many of the KU-55933 structural, pharmacologic, and biological effects .Molecular Structure Analysis
The molecular formula of KU-60019 is C30H33N3O5S . It has a molecular weight of 547.67 .Chemical Reactions Analysis
KU-60019 is 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets in human glioma cells . It reduces basal S473 AKT phosphorylation, suggesting that the ATM kinase might regulate a protein phosphatase acting on AKT .Physical And Chemical Properties Analysis
KU-60019 has a molecular weight of 547.67 . It is soluble in ethanol to 100 mM and in DMSO to 100 mM .Aplicaciones Científicas De Investigación
Radiosensitization of Glioma Cells : KU-60019 effectively radiosensitizes human glioma cells, impacting insulin, AKT, and ERK prosurvival signaling, and inhibits migration and invasion. It shows significant potential in reducing AKT phosphorylation and prosurvival signaling, besides its role in inhibiting migration and invasion of glioma cells (Golding et al., 2009).
Strategy for Glioblastoma Multiforme Radiosensitization : KU-60019 provides quick, reversible, and complete inhibition of the DDR (DNA damage response) in human glioblastoma cells, even at sub-micromolar concentrations. Its use in conjunction with temozolomide (TMZ) slightly increases radiation-induced cell killing, highlighting its potential as an adjunct therapy in GBM treatment (Golding et al., 2012).
Sensitization of p53-Mutant Glioma to Ionizing Radiation : KU-60019 is shown to be an effective radiosensitizer in vivo, particularly for glioma with mutant p53. It significantly increases the survival of mice with glioma, suggesting its potential in treating mutant p53 brain cancers (Biddlestone-Thorpe et al., 2013).
Radiosensitization of Glioblastoma-Initiating Cells : KU-60019 can overcome GIC (glioblastoma-initiating cells) radioresistance in vitro. It can effectively and safely radiosensitize GIC-driven tumors with low expression of TP53 and high expression of PI3K (Vecchio et al., 2014).
Enhancement of CRISPR-Cas9 1-bp Insertion Frequency : KU-60019 also finds application in genome editing, where it increases the fraction of 1-bp insertions relative to other Cas9 repair outcomes in mammalian cells. This suggests its utility in precise template-free Cas9-nuclease genome editing (Bermudez-Cabrera et al., 2021).
Mecanismo De Acción
KU-60019 is a potent, reversible inhibitor of ATM kinase . It blocks the phosphorylation of ATM substrate proteins . It is much less effective or without effect against a panel of 229 other kinases . It sensitizes glioma cells to radiation and inhibits migration and invasion of glioma cells in vitro .
Safety and Hazards
Direcciones Futuras
KU-60019 has been found to increase the relative frequency of 1-bp insertions to over 80% of edited alleles at several native human genomic loci and improves the efficiency of correction for pathogenic 1-bp deletion variants . This suggests that it could be used to increase 1-bp insertion frequency, adding another dimension to precise template-free Cas9-nuclease genome editing .
Relevant Papers The papers analyzed for this response include "Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion" and "Small molecule inhibition of ATM kinase increases CRISPR-Cas9 1-bp insertion frequency" .
Propiedades
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KU-60019 | |
CAS RN |
925701-49-1 | |
| Record name | KU-60019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KU-60019 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



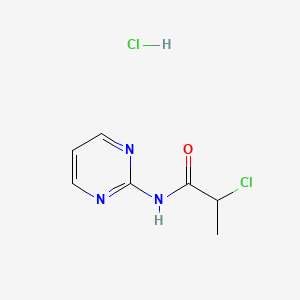
![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)
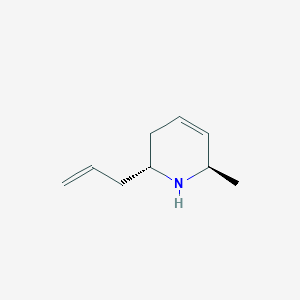
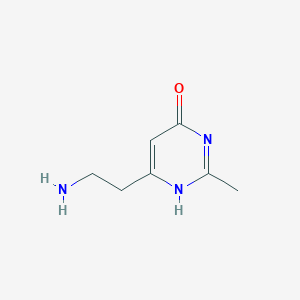
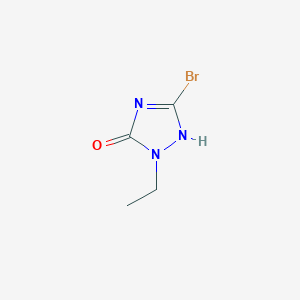
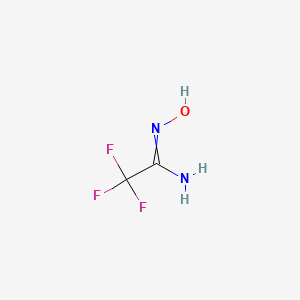
![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)
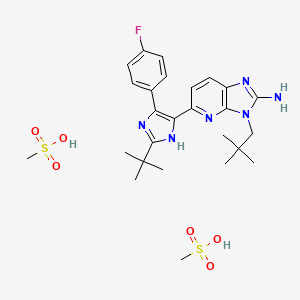

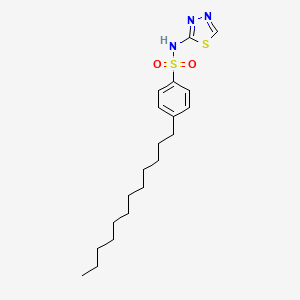
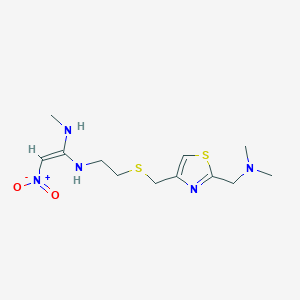
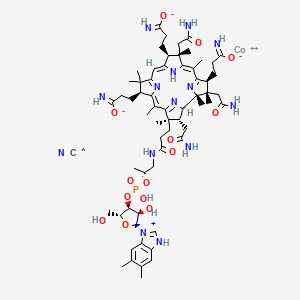

![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)